molecular formula C18H19N3O4S B2845157 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate CAS No. 878225-39-9

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

Cat. No. B2845157
CAS RN: 878225-39-9
M. Wt: 373.43
InChI Key: DUQRESTWSCBNOX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclohexyl group, a cyanide group, an amide group, a benzoxazole group, and a sulfanyl group. Cyclohexyl is a cycloalkane with the formula C6H11 . A cyanide group is a carbon atom triple-bonded to a nitrogen atom. An amide group consists of a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen. Benzoxazole is a heterocyclic compound consisting of a benzene-fused oxazole ring. A sulfanyl group consists of a sulfur atom bonded to a hydrogen atom.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like amide and cyanide would likely make it more soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Stereospecific Synthesis

The synthesis of related aminocyclitol derivatives, as demonstrated by Kurbanoğlu (2016), involved complex reactions starting from cyclohexadiene, leading to biologically active compounds. This method could be adapted for synthesizing structurally similar compounds, including those with potential medicinal or biological activities (Kurbanoğlu, 2016).

Heterocyclic Compound Synthesis

Studies on the creation of heterocyclic derivatives, such as the work by Elkholy and Morsy (2006), explore the reactivity of compounds towards various reagents, resulting in antimicrobial agents. This underscores the potential for developing pharmaceuticals from complex organic molecules (Elkholy & Morsy, 2006).

Biological and Pharmaceutical Research Applications

Antioxidant and Anti-inflammatory Activity

The synthesis of amino acids conjugates, as explored by Sahoo, Subudhi, and Swain (2011), indicates the potential for designing compounds with specific biological activities. This approach could be relevant for developing new drugs with antioxidant or anti-inflammatory properties (Sahoo, Subudhi, & Swain, 2011).

Catalysis in Organic Synthesis

The resolution of racemic 2-aminocyclohexanol derivatives, as demonstrated by Schiffers et al. (2006), for use in asymmetric catalysis, highlights the importance of such compounds in facilitating chemical reactions. This could be applicable in synthesizing enantiomerically pure pharmaceuticals (Schiffers et al., 2006).

Advanced Materials and Chemical Synthesis

Polymer Conjugation

The preparation of 2-benzoxazolon-3-yl-acetic acid conjugates with polyethylene glycols by Mincheva, Stambolieva, and Rashkov (1994) showcases the use of such compounds in modifying polymers for various applications, including drug delivery systems. This suggests a pathway for enhancing the bioavailability of drugs or creating novel materials (Mincheva, Stambolieva, & Rashkov, 1994).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity, which is not specified in this case .

Future Directions

The future research directions for this compound would depend on its potential applications, which could range from medicinal chemistry to materials science .

properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c19-12-18(8-4-1-5-9-18)21-15(22)10-24-16(23)11-26-17-20-13-6-2-3-7-14(13)25-17/h2-3,6-7H,1,4-5,8-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQRESTWSCBNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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